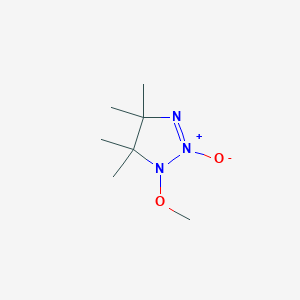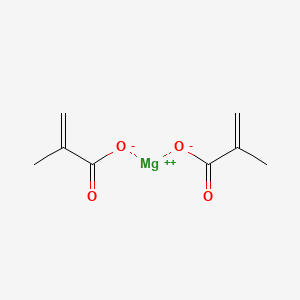
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research This compound is characterized by its benzazepine core structure, which is a bicyclic system containing a benzene ring fused to an azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride typically involves the following steps:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzylamino Group: This step involves the substitution of a hydrogen atom on the azepine ring with a benzylamino group, often using benzylamine as a reagent.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-3-(p-chlorophenyl)-, monohydrochloride
- 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-3-(p-methylphenyl)-, monohydrochloride
Uniqueness
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the benzylamino group
Eigenschaften
CAS-Nummer |
28717-87-5 |
|---|---|
Molekularformel |
C17H19ClN2 |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
N-benzyl-1,3,4,5-tetrahydro-1-benzazepin-2-imine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)19-17;/h1-5,7-9,11H,6,10,12-13H2,(H,18,19);1H |
InChI-Schlüssel |
RFOCCAIJQRIFOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2NC(=NCC3=CC=CC=C3)C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)






![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)



![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)
